Predicted LogD7.4 Drives Superior Aqueous Solubility Profile vs. Parent 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid
The target compound exhibits a substantially more favorable predicted distribution coefficient at physiological pH (LogD7.4 = -2.43) compared to the parent fragment 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2), whose predicted LogD7.4 is approximately -1.87 (estimated by ACD/Labs for the simpler acid lacking the piperidine amide) . A LogD7.4 below -2 indicates the compound will exist predominantly in its ionized, water-soluble carboxylate form at blood pH, significantly reducing non-specific plasma protein binding and enhancing renal clearance potential compared to more lipophilic analogs. This property makes it a preferred scaffold for installing solubilizing groups early in hit-to-lead campaigns [1].
| Evidence Dimension | Predicted LogD at pH 7.4 |
|---|---|
| Target Compound Data | LogD7.4 = -2.43 |
| Comparator Or Baseline | 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2): Estimated LogD7.4 ≈ -1.87 |
| Quantified Difference | Δ LogD7.4 ≈ -0.56 units (target compound more hydrophilic by ~0.6 log units) |
| Conditions | ACD/Labs Percepta Platform, v14.00, predicted physicochemical parameters at 25°C |
Why This Matters
A more negative LogD7.4 directly translates to higher aqueous solubility and lower non-specific binding, which are critical drivers for selecting a core scaffold in oral drug discovery programs.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010; 5(3): 235-248. View Source
